cp028

Catalog No.
S524261
CAS No.
347397-83-5
M.F
C23H17FN2O4
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cp028

CAS Number

347397-83-5

Product Name

cp028

IUPAC Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+

InChI Key

KKBJKSJVJPXCRA-QGOAFFKASA-N

SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O

solubility

Soluble in DMSO

Synonyms

cp028; cp-028; cp 028; Compound 028; Compound-028; Compound028;

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O

The exact mass of the compound cp028 is 404.1172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Pre-mRNA Splicing in Virology

Stalling Splicing at an Early Step of Spliceosome Activation

Compound cp028, scientifically known as 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a small molecule identified as a potent inhibitor of pre-mRNA splicing. It has been shown to significantly impair the splicing process in HeLa nuclear extracts, demonstrating an inhibitory concentration (IC50) of approximately 54 µM . This compound is particularly notable for its ability to stall spliceosome assembly at a unique intermediate stage, distinguishing it from other splicing inhibitors that act at earlier phases of the splicing process .

  • cp028 acts as a potent pre-mRNA splicing inhibitor []. Pre-mRNA splicing is a vital cellular process that removes introns (non-coding regions) from pre-mRNA molecules and joins the exons (coding regions) to create mature mRNA for protein synthesis.
  • The exact mechanism by which cp028 inhibits splicing is not fully understood, but it is likely to involve interaction with splicing factors, cellular machinery responsible for the splicing process [].
  • Further research is needed to elucidate the specific molecular interactions of cp028 during splicing inhibition.
  • cp028 is for research use only and is not intended for therapeutic purposes [].
  • No information on its specific toxicity or other hazards is currently available.
  • As a general precaution, all laboratory chemicals should be handled with appropriate personal protective equipment (PPE) according to recommended safety protocols.

Note:

  • The information provided is based on the limited data available on cp028.
  • Further research is ongoing to explore its properties, mechanism of action, and potential applications.

cp028 operates primarily through its interaction with spliceosomal components. It inhibits the conversion of the A complex to the pre-catalytic B complex during spliceosome assembly. Specifically, it disrupts the stability of the U4/U6.U5 tri-snRNP complex, which is crucial for splicing . The presence of cp028 leads to the accumulation of a novel spliceosome assembly intermediate (designated as B 028), which can be further processed into catalytically active complexes when supplemented with additional factors .

The biological activity of cp028 is centered around its role as a splicing inhibitor. In experiments with HeLa nuclear extracts, cp028 effectively halted splicing at concentrations above 150 µM, leading to a complete cessation of pre-mRNA processing . This inhibition suggests potential applications in research settings where modulation of gene expression is required. Furthermore, cp028's ability to stall spliceosome assembly may provide insights into the mechanisms of mRNA processing and regulation.

The synthesis of cp028 involves multi-step organic reactions that allow for the construction of its complex structure. While specific synthetic routes are not extensively detailed in available literature, it typically includes steps such as:

  • Formation of the pyrimidine core.
  • Introduction of ethyl and fluorophenyl groups.
  • Coupling reactions to create the final compound.

Researchers have synthesized various derivatives of cp028 to explore structure-activity relationships and optimize its inhibitory effects on splicing .

cp028 has several potential applications in both basic and applied research:

  • Gene Regulation Studies: As a splicing inhibitor, cp028 can be utilized to study alternative splicing mechanisms and their implications in gene expression.
  • Cancer Research: Given that aberrant splicing is often associated with cancer, cp028 may serve as a tool for investigating splicing-related oncogenic pathways.
  • Drug Development: The unique mechanism of action may inspire novel therapeutic strategies targeting splicing processes in diseases.

Interaction studies involving cp028 have focused on its binding affinity and effects on spliceosomal proteins. The compound appears to target one or more proteins involved in spliceosome assembly, potentially affecting their structure or function. These studies utilize techniques such as Northern blotting and glycerol gradient centrifugation to assess changes in snRNP composition and stability under cp028 treatment conditions .

Several compounds exhibit similar biological activities or structural features to cp028. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
BAY61-3606Small moleculeAlters snRNP compositionEnhances usage of alternative splicing
Phenothiazine DerivativesSmall moleculeUHM-binding inhibitorsTargets specific protein interactions
Other Pyrimidine DerivativesSmall moleculeVarious mechanisms affecting RNA processingStructural variations leading to different activities

While these compounds share some functional similarities with cp028, none exhibit the same specificity for stalling spliceosome assembly at the unique B 028 intermediate stage .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

404.1172

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sidarovich A, Will CL, Anokhina MM, Ceballos J, Sievers S, Agafonov DE, Samatov T, Bao P, Kastner B, Urlaub H, Waldmann H, Lührmann R. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation. Elife. 2017 Mar 16;6. pii: e23533. doi: 10.7554/eLife.23533. PubMed PMID: 28300534; PubMed Central PMCID: PMC5354520.

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